molecular formula C15H10N2 B11946299 [1-(Naphthalen-2-yl)ethylidene]propanedinitrile CAS No. 10432-43-6

[1-(Naphthalen-2-yl)ethylidene]propanedinitrile

Cat. No.: B11946299
CAS No.: 10432-43-6
M. Wt: 218.25 g/mol
InChI Key: TWBKHMOPAQPVFO-UHFFFAOYSA-N
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Description

[1-(Naphthalen-2-yl)ethylidene]propanedinitrile (DDNP) is a malononitrile derivative featuring a naphthalene moiety linked via an ethylidene tether. Its molecular formula is $ \text{C}{15}\text{H}{10}\text{N}_2 $, with the naphthalene group contributing to extended conjugation and aromatic interactions. DDNP is notable as the precursor to fluorinated derivatives like FDDNP (1-{6-[(2-fluoroethyl)(methyl)amino]naphthalen-2-yl}ethylidene)propanedinitrile, which serves as a molecular probe for detecting amyloid aggregates in Alzheimer’s disease . The compound’s planar structure and electron-deficient dinitrile groups enable strong π-π stacking and dipole interactions, critical for binding to protein aggregates in neurological tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile typically involves the condensation of naphthalene derivatives with malononitrile. One common method is the Knoevenagel condensation reaction, where naphthalene-2-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions with an appropriate solvent like ethanol or methanol .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: [1-(Naphthalen-2-yl)ethylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, alcohols, basic or neutral conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

[1-(Naphthalen-2-yl)ethylidene]propanedinitrile serves as a versatile building block in organic chemistry. It is utilized to create complex organic compounds due to its ability to undergo multiple chemical reactions, including nucleophilic substitutions and additions. This makes it valuable for synthesizing new materials and compounds with specific functionalities .

Research indicates that naphthalene derivatives, including this compound, exhibit potential biological activities. They are being investigated for their interactions with biological targets such as enzymes and receptors, which could lead to novel therapeutic agents. For instance, derivatives of this compound have been studied for their roles in imaging techniques related to neurodegenerative diseases, particularly Alzheimer's disease .

Medical Imaging

One of the notable applications of this compound is in the development of molecular probes for Positron Emission Tomography (PET). Specifically, its derivative 2-(1-(6-(dimethylamino)-2-naphthyl)ethylidene)malononitrile (FDDNP) has been used to visualize amyloid plaques and neurofibrillary tangles in living patients with Alzheimer's disease. This application highlights the compound's significance in medical diagnostics and research into neurodegenerative conditions .

Case Studies

Study Focus Findings
Localization of neurofibrillary tangles and beta-amyloid plaquesUse of FDDNP in PET imagingDemonstrated effectiveness in identifying amyloid plaques in Alzheimer's patients .
Differentiation of cognitive impairment typesFDDNP-PET scanningSuccessfully differentiated between Alzheimer's disease, mild cognitive impairment, and healthy controls .
Synthesis and evaluation of naphthalene-based compoundsNew derivatives for potential therapeutic useShowed promising results in biological assays, indicating potential for drug development .

Mechanism of Action

The mechanism of action of [1-(Naphthalen-2-yl)ethylidene]propanedinitrile involves its interaction with molecular targets through its nitrile and naphthalene moieties. The compound can participate in various chemical reactions, such as nucleophilic addition or substitution, which allows it to modify biological molecules or materials. The specific pathways and targets depend on the context of its application, whether in biological systems or material science .

Comparison with Similar Compounds

The following table summarizes structural analogs of DDNP, highlighting substituent variations, physicochemical properties, and applications:

Compound Name Substituent Molecular Formula Key Properties Applications References
[1-(3-Fluoro-4-methoxyphenyl)ethylidene]propanedinitrile 3-Fluoro-4-methoxyphenyl $ \text{C}{12}\text{H}{10}\text{FN}_2\text{O} $ IR absorption at 2834 cm$^{-1}$ (C–H stretch); enhanced solubility due to polar substituents Intermediate in Schiff base synthesis
[1-(4-Aminophenyl)ethylidene]propanedinitrile 4-Aminophenyl $ \text{C}{11}\text{H}{9}\text{N}_3 $ CAS 122520-80-3; interacts with EGFR; GHS safety data available (acute toxicity) Potential therapeutic agent; regulated under UN GHS
2-(Pyren-1-ylmethylidene)propanedinitrile Pyren-1-yl $ \text{C}{20}\text{H}{10}\text{N}_2 $ Extended aromatic system; strong fluorescence Photoluminescent materials
[1-(4-Nitrophenyl)ethylidene]propanedinitrile 4-Nitrophenyl $ \text{C}{11}\text{H}{7}\text{N}3\text{O}2 $ Electron-withdrawing nitro group reduces electron density; molar mass 213.19 g/mol Reactive intermediate for nitroarene chemistry
2-(1-(2-Thienyl)ethylidene)propanedinitrile 2-Thienyl $ \text{C}9\text{H}6\text{N}_2\text{S} $ Heterocyclic sulfur atom; precise mass 174.025 g/mol Charge-transfer complexes; organic electronics
1,1-bis-(Trifluoromethyl)-2,2-dicyanoethylene Hexafluoropropan-2-ylidene $ \text{C}5\text{F}6\text{N}_2 $ Highly fluorinated; strong electron-withdrawing effect; MFCD00465532 Fluorinated materials; dielectric applications

Structural and Electronic Differences

  • Aromatic Core: DDNP’s naphthalene group provides a larger conjugated system compared to phenyl (e.g., 4-aminophenyl) or thienyl analogs, enhancing π-stacking and fluorescence .
  • Substituent Effects: Electron-donating groups (e.g., 4-amino, 4-methoxy) increase electron density, improving solubility and biological interactions . Conversely, electron-withdrawing groups (e.g., nitro, trifluoromethyl) reduce electron density, favoring charge-transfer interactions .
  • Heterocyclic Variants : Thiophene-containing analogs introduce sulfur’s polarizability, altering electronic transitions and binding specificity .

Spectral and Conformational Behavior

  • IR Spectroscopy : C–H stretches in phenyl derivatives appear near 2834 cm$^{-1}$, while fluorinated compounds exhibit shifts due to C–F vibrations .
  • NMR and Conformers: Aminoethylidene derivatives (e.g., 1-(methylamino)ethylidene propanedinitrile) show syn/anti conformers with ∆H$^0$ = 1.9 kJ/mol in solution .

Biological Activity

[1-(Naphthalen-2-yl)ethylidene]propanedinitrile, a compound with the CAS number 10432-43-6, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
CAS Number 10432-43-6
Molecular Formula C13H9N3
Molecular Weight 225.23 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves the reaction of naphthalene derivatives with malononitrile under basic conditions. A common method includes refluxing naphthalene with malononitrile in the presence of piperidine, which facilitates the formation of the ethylidene linkage.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that naphthalene derivatives possess broad-spectrum efficacy against various bacterial strains, attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes .

Anticancer Activity

Research has shown that this compound exhibits promising anticancer properties. In vitro assays revealed that it induces apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The mechanism is believed to involve the inhibition of cell proliferation through modulation of apoptotic pathways and interaction with specific cellular targets .

Neuroprotective Effects

In a related study focusing on neurodegenerative diseases, derivatives of this compound have been investigated for their potential neuroprotective effects. The binding characteristics of similar compounds to amyloid plaques suggest a role in mitigating Alzheimer's disease progression by reducing neuroinflammation and oxidative stress .

Case Study 1: Anticancer Efficacy

A comparative analysis was conducted on various naphthalene derivatives, including this compound. The study reported an IC50 value of less than 20 µM against A431 cells, demonstrating significant cytotoxicity comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Activity

In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL, showcasing its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This includes:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival.
  • Receptor Modulation : It can bind to cellular receptors, altering signal transduction pathways that lead to apoptosis in cancer cells.

Properties

CAS No.

10432-43-6

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

2-(1-naphthalen-2-ylethylidene)propanedinitrile

InChI

InChI=1S/C15H10N2/c1-11(15(9-16)10-17)13-7-6-12-4-2-3-5-14(12)8-13/h2-8H,1H3

InChI Key

TWBKHMOPAQPVFO-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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